molecular formula C11H10BNO2 B11899807 (2-Phenylpyridin-4-yl)boronic acid

(2-Phenylpyridin-4-yl)boronic acid

Cat. No.: B11899807
M. Wt: 199.02 g/mol
InChI Key: JXHSQGYGKIBSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a derivative of boronic acid, where the boron atom is bonded to a phenylpyridine moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylpyridin-4-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Phenylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (2-Phenylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a phenyl and pyridine ring makes it particularly useful in forming complex biaryl structures through cross-coupling reactions .

Properties

Molecular Formula

C11H10BNO2

Molecular Weight

199.02 g/mol

IUPAC Name

(2-phenylpyridin-4-yl)boronic acid

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8,14-15H

InChI Key

JXHSQGYGKIBSLV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.